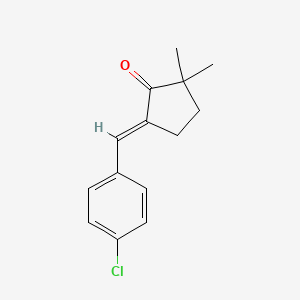
(e)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one typically involves an aldol condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2,2-dimethylcyclopentanone in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is usually conducted in a solvent like methanol or ethanol under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
(E)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, nucleophiles (e.g., amines, thiols) under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated derivatives, substituted benzylidene compounds.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including corrosion inhibitors.
作用机制
The mechanism of action of (E)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways, including those involved in cell proliferation, apoptosis, and oxidative stress.
相似化合物的比较
Similar Compounds
(E)-N1-(4-Chlorobenzylidene)-N4-Phenylbenzene-1,4-Diamine: Known for its use as a corrosion inhibitor.
(E)-(4-Chlorobenzylidene)hydrazine: Used in the synthesis of hydrazone derivatives.
Uniqueness
(E)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one stands out due to its unique cyclopentanone ring structure, which imparts distinct reactivity and properties compared to other benzylidene derivatives
属性
CAS 编号 |
164058-20-2 |
|---|---|
分子式 |
C14H15ClO |
分子量 |
234.72 g/mol |
IUPAC 名称 |
(5E)-5-[(4-chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C14H15ClO/c1-14(2)8-7-11(13(14)16)9-10-3-5-12(15)6-4-10/h3-6,9H,7-8H2,1-2H3/b11-9+ |
InChI 键 |
DHZKFHRKOKWCKA-PKNBQFBNSA-N |
手性 SMILES |
CC1(CC/C(=C\C2=CC=C(C=C2)Cl)/C1=O)C |
规范 SMILES |
CC1(CCC(=CC2=CC=C(C=C2)Cl)C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B12336649.png)
![ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12336656.png)
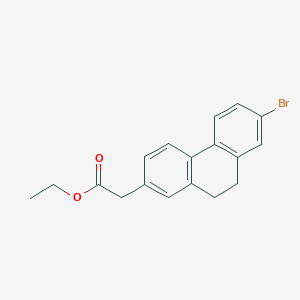
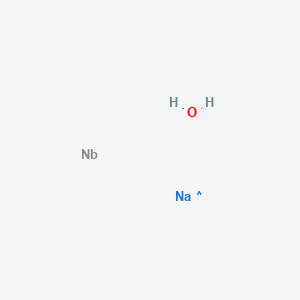

![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone dihydrochloride](/img/structure/B12336673.png)

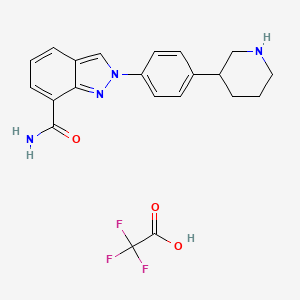
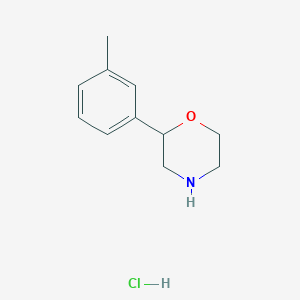
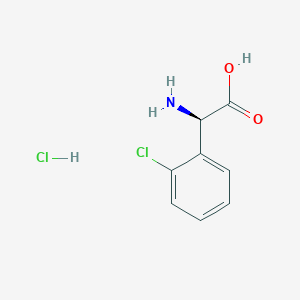
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl-](/img/structure/B12336700.png)


![8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]-](/img/structure/B12336713.png)
